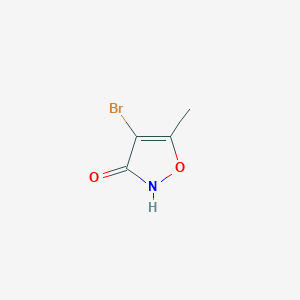

4-Bromo-5-methylisoxazol-3-ol

Description

4-Bromo-5-methylisoxazol-3-ol is a brominated isoxazole derivative characterized by a hydroxyl group at position 3, a bromine atom at position 4, and a methyl group at position 5. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications.

Properties

IUPAC Name |

4-bromo-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJRXHATDGRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylisoxazol-3-ol typically involves the bromination of 5-methylisoxazol-3-ol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylisoxazol-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of 5-methylisoxazol-3-ol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include 5-methylisoxazol-3-amine or 5-methylisoxazol-3-thiol.

Oxidation Reactions: Products include 4-bromo-5-methylisoxazole oxides.

Reduction Reactions: The primary product is 5-methylisoxazol-3-ol.

Scientific Research Applications

Chemistry: 4-Bromo-5-methylisoxazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of isoxazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: Its unique structure allows for the modification of its chemical properties to enhance its therapeutic efficacy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylisoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its chemical structure and the target receptor .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

A comparative analysis of substituent positions and functional groups is critical for understanding physicochemical and biological behaviors.

Key Observations :

Comparison with Target :

- Hydroxyl group introduction may involve hydrolysis of protected precursors or direct oxidation.

Physicochemical and Spectral Properties

Available spectral data from analogs provide insights into expected characteristics of the target compound.

Inferences for Target :

- IR : Expected C-Br stretch ~500–600 cm⁻¹ and O-H stretch ~3200–3600 cm⁻¹.

- ¹H NMR : Methyl group at C5 likely δ 2.1–2.6; hydroxyl proton may appear as a broad singlet (~δ 5–6).

Biological Activity

4-Bromo-5-methylisoxazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals, and it is particularly noted for its interactions with biological targets, including enzymes and receptors.

This compound has the following chemical structure:

- Molecular Formula : C4H5BrN2O2

- Molecular Weight : 195.00 g/mol

The presence of a bromine atom enhances its reactivity compared to other isoxazole derivatives, making it a valuable intermediate in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as either an agonist or antagonist depending on the target receptor and its chemical structure.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. It has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The exact pathways involved are still under investigation, but preliminary data indicate that it may affect cell cycle regulation and promote programmed cell death .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease processes, thus highlighting its potential therapeutic applications. For instance, its inhibitory effects on cyclooxygenase (COX) enzymes suggest anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a bromine atom; reactive in substitution reactions | Antimicrobial, anticancer, enzyme inhibitor |

| 5-Methylisoxazol-3-ol | Lacks bromine; less reactive | Limited biological activity |

| 4-Chloro-5-methylisoxazol-3-ol | Chlorine instead of bromine; different reactivity | Varies; less potent than brominated analog |

| 4-Fluoro-5-methylisoxazol-3-ol | Contains fluorine; alters chemical properties | Potentially different biological effects |

This table illustrates how the presence of different halogens can significantly influence the reactivity and biological activities of isoxazole derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Line Analysis : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The findings suggest a potential role in cancer therapy.

- Enzyme Inhibition Research : A recent study highlighted the compound's ability to inhibit COX enzymes, indicating potential use in developing anti-inflammatory drugs. The IC50 values obtained were promising compared to standard anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.